molecular formula C21H16FN3O2S B13378991 (5E)-2-(4-fluoroanilino)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-thiazol-4-one

(5E)-2-(4-fluoroanilino)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13378991
M. Wt: 393.4 g/mol
InChI Key: ZOWLCKKQGGPNDZ-CPNJWEJPSA-N
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Description

2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group, a methoxyphenyl group, and a pyrrole moiety. These functional groups contribute to the compound’s diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and chemical properties .

Scientific Research Applications

2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one
  • 2-[(4-bromophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one
  • 2-[(4-methylphenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one

Uniqueness

The presence of the fluorophenyl group in 2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one imparts unique electronic properties, enhancing its reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H16FN3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

(5E)-2-(4-fluorophenyl)imino-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16FN3O2S/c1-27-18-10-8-16(9-11-18)25-12-2-3-17(25)13-19-20(26)24-21(28-19)23-15-6-4-14(22)5-7-15/h2-13H,1H3,(H,23,24,26)/b19-13+

InChI Key

ZOWLCKKQGGPNDZ-CPNJWEJPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3

Origin of Product

United States

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